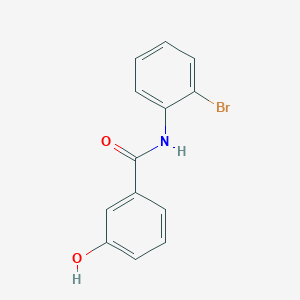
N-(2-Bromophenyl)-3-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Bromophenyl)-3-hydroxybenzamide is an organic compound that features a bromine atom attached to a phenyl ring and a hydroxyl group attached to a benzamide structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromophenyl)-3-hydroxybenzamide typically involves the reaction of 2-bromophenylamine with 3-hydroxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions: N-(2-Bromophenyl)-3-hydroxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group under specific conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids.
Oxidation: Use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Conversion to benzophenone derivatives.
Reduction: Formation of corresponding amines.
科学的研究の応用
N-(2-Bromophenyl)-3-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
作用機序
The mechanism of action of N-(2-Bromophenyl)-3-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular pathways and targets can vary depending on the specific application and context.
類似化合物との比較
N-(2-Bromophenyl)-3-hydroxybenzamide can be compared with other similar compounds such as:
- N-(2-Bromophenyl)-2-hydroxybenzamide
- N-(2-Bromophenyl)-4-hydroxybenzamide
- N-(2-Chlorophenyl)-3-hydroxybenzamide
Uniqueness: The presence of the bromine atom at the 2-position and the hydroxyl group at the 3-position gives this compound unique chemical properties and reactivity compared to its analogs. This specific substitution pattern can influence its biological activity and its ability to participate in specific chemical reactions .
特性
分子式 |
C13H10BrNO2 |
|---|---|
分子量 |
292.13 g/mol |
IUPAC名 |
N-(2-bromophenyl)-3-hydroxybenzamide |
InChI |
InChI=1S/C13H10BrNO2/c14-11-6-1-2-7-12(11)15-13(17)9-4-3-5-10(16)8-9/h1-8,16H,(H,15,17) |
InChIキー |
PCDPSQYUELNSTI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



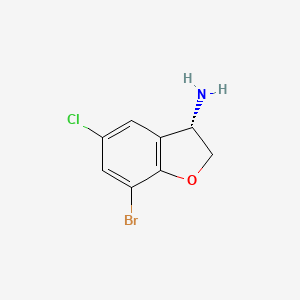
![(Z)-1-(2-methylpropane-2-sulfonyl)-N-[4-(methylsulfanyl)phenyl]methanecarbohydrazonoylcyanide](/img/structure/B13048157.png)
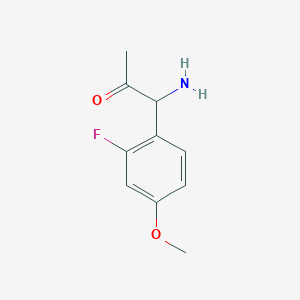
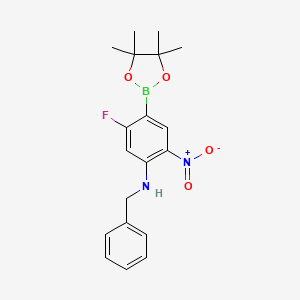
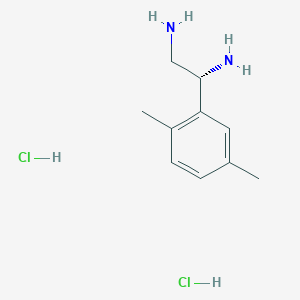
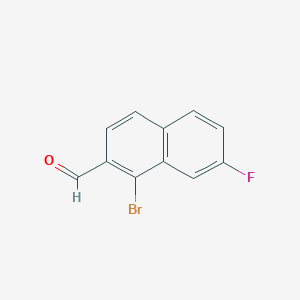
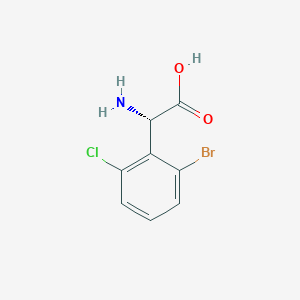
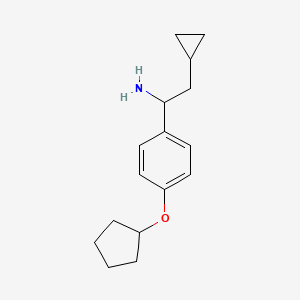
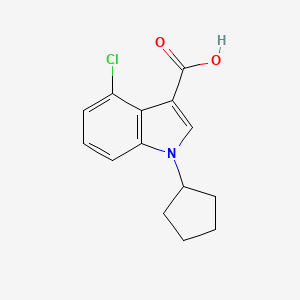
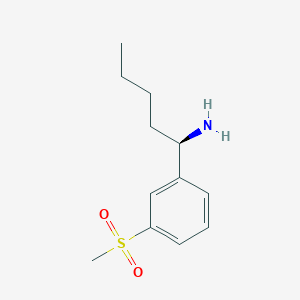
![tert-Butyl benzyl(2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-9-yl)carbamate](/img/structure/B13048190.png)
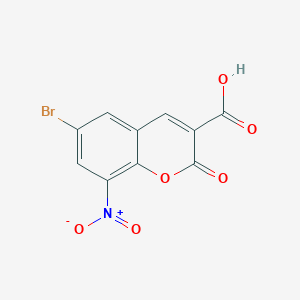
![6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine](/img/structure/B13048200.png)
